molecular formula C32H37ClN2O8 B1618034 Chloroserpidine CAS No. 7008-24-4

Chloroserpidine

Cat. No.: B1618034
CAS No.: 7008-24-4
M. Wt: 613.1 g/mol
InChI Key: FQUMWACBNIURCJ-RWZVGCGMSA-N
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Description

Chloroserpidine: is a chemical compound known for its hypotensive and sedative properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloroserpidine can be synthesized through a series of chemical reactions involving the chlorination of pyridine derivatives. The process typically involves the use of phosphoryl chloride as a chlorinating agent .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Chloroserpidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of other complex molecules.

    Biology: Chloroserpidine is used in biological studies to understand its effects on cellular processes.

    Medicine: Due to its hypotensive and sedative properties, this compound is investigated for potential therapeutic applications in treating hypertension and anxiety disorders.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

Chloroserpidine exerts its effects by interacting with specific molecular targets in the body. It primarily acts on the central nervous system, where it binds to receptors and modulates neurotransmitter activity. This interaction leads to its sedative and hypotensive effects. The exact molecular pathways involved in its action are still under investigation .

Properties

CAS No.

7008-24-4

Molecular Formula

C32H37ClN2O8

Molecular Weight

613.1 g/mol

IUPAC Name

methyl (1R,15S,17R,18R,19S,20S)-7-chloro-18-methoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

InChI

InChI=1S/C32H37ClN2O8/c1-38-24-10-16(11-25(39-2)29(24)40-3)31(36)43-26-12-17-15-35-9-8-19-21-13-18(33)6-7-22(21)34-28(19)23(35)14-20(17)27(30(26)41-4)32(37)42-5/h6-7,10-11,13,17,20,23,26-27,30,34H,8-9,12,14-15H2,1-5H3/t17-,20+,23-,26-,27+,30+/m1/s1

InChI Key

FQUMWACBNIURCJ-RWZVGCGMSA-N

Isomeric SMILES

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=C(C=C5)Cl)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC

SMILES

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=C(C=C5)Cl)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC

Canonical SMILES

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=C(C=C5)Cl)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC

7008-24-4

Origin of Product

United States

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